molecular formula C9H15NO B13168329 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one

Katalognummer: B13168329
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: MSSUMLSQIGUSNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one is an organic compound with the molecular formula C9H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one typically involves the reaction of 2-methylpyrrolidine with but-3-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-(2-methylpyrrolidin-2-yl)but-3-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-5-8(11)9(2)6-4-7-10-9/h3,10H,1,4-7H2,2H3

InChI-Schlüssel

MSSUMLSQIGUSNS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCN1)C(=O)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.